![molecular formula C16H30O9 B13745865 1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane CAS No. 41258-95-1](/img/structure/B13745865.png)
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane is a complex organic compound with the molecular formula C16H30O9 and a molecular weight of 366.404 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as dioxolane, oxirane, and trioxane rings. These structural features make it a versatile compound with various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane and 1,3,5-trioxane can be synthesized from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
For the synthesis of 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane, a common method involves the reaction of epichlorohydrin with butanediol in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane rings.
Industrial Production Methods
Industrial production of 1,3-dioxolane and 1,3,5-trioxane often involves the polymerization of formaldehyde in the presence of a catalyst . The process can be carried out using different methods such as solvent-based or bulk polymerization. In the solvent-based method, formaldehyde is reacted with dioxolane in the presence of a solvent like petroleum ether or cyclohexane . The reaction is typically conducted at elevated temperatures (around 65°C) and involves the use of a catalyst to control the reaction rate .
化学反応の分析
Types of Reactions
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: NaOCH3, RLi, RMgX, RCuLi, NH3, RNH2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of lactones or related cleavage products .
科学的研究の応用
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1,3-dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its oxirane rings are highly reactive and can undergo ring-opening reactions, leading to the formation of new chemical bonds . The dioxolane and trioxane rings provide stability and can protect other functional groups from unwanted reactions .
類似化合物との比較
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the oxirane and trioxane rings.
1,3,5-Trioxane: Contains the trioxane ring but lacks the dioxolane and oxirane rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains oxirane rings but has a different backbone structure.
Uniqueness
1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane is unique due to its combination of dioxolane, oxirane, and trioxane rings. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industry.
特性
CAS番号 |
41258-95-1 |
|---|---|
分子式 |
C16H30O9 |
分子量 |
366.40 g/mol |
IUPAC名 |
1,3-dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane |
InChI |
InChI=1S/C10H18O4.C3H6O3.C3H6O2/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10;1-4-2-6-3-5-1;1-2-5-3-4-1/h9-10H,1-8H2;1-3H2;1-3H2 |
InChIキー |
VANIDRWAFXGRKT-UHFFFAOYSA-N |
正規SMILES |
C1COCO1.C1C(O1)COCCCCOCC2CO2.C1OCOCO1 |
関連するCAS |
41258-95-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)

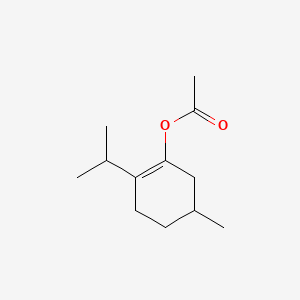

![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)
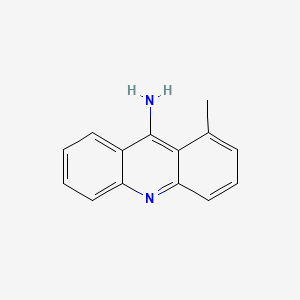
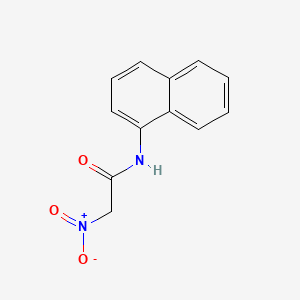
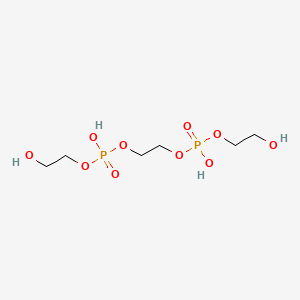

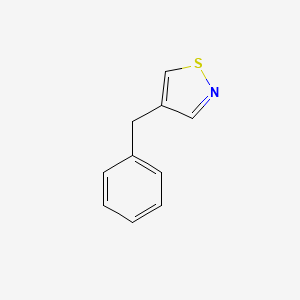

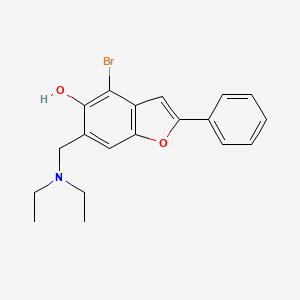
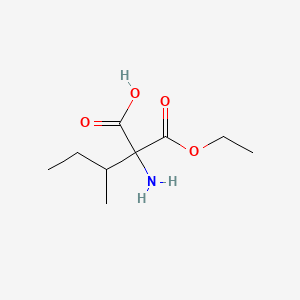
![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)
